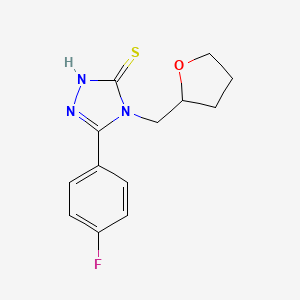

5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

説明

5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 741731-81-7) is a triazole derivative characterized by a 4-fluorophenyl group at position 5 and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at position 4 of the triazole ring. Its molecular formula is C₁₅H₁₆FN₃O₃S, with a molecular weight of 337.4 g/mol and a purity of ≥95% . The oxolan group introduces hydrophilicity and conformational flexibility, while the 4-fluorophenyl moiety enhances electronic interactions due to fluorine’s electronegativity.

特性

IUPAC Name |

3-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOPEFZHTRFOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=S)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through an alkylation reaction using oxirane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of disulfides or sulfonic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Introduction of various functional groups on the fluorophenyl ring.

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Studies have demonstrated that 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has shown efficacy against a range of bacterial strains. For instance, it has been tested against Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results comparable to established antibiotics .

Antifungal Properties

Beyond antibacterial effects, this compound also displays antifungal activity. It has been evaluated for its effectiveness against common fungal pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell wall synthesis .

Potential Anticancer Effects

Preliminary studies suggest that triazole derivatives may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. In vitro studies have indicated cytotoxic effects on various cancer cell lines, warranting further exploration into its potential as an anticancer agent .

Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide. Research indicates that triazole derivatives can act as fungicides and herbicides. Field trials are being conducted to assess its effectiveness against crop diseases caused by fungal pathogens .

Plant Growth Regulation

There is emerging interest in the use of triazoles as plant growth regulators. They can influence various physiological processes in plants, potentially enhancing growth rates and resistance to environmental stressors .

Synthesis of Advanced Materials

The unique properties of 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol make it suitable for the development of advanced materials. Its incorporation into polymer matrices is being explored for applications in coatings and composites that require enhanced durability and resistance to environmental degradation .

Nanotechnology Applications

The compound's ability to form stable complexes with metal ions opens avenues for its use in nanotechnology. It can be utilized in the synthesis of nanoparticles with tailored properties for applications in drug delivery systems and catalysis .

Case Studies

作用機序

The mechanism of action of 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the oxolan-2-ylmethyl group can modulate its solubility and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Fluorophenyl-Substituted Triazole Derivatives

4-(4-Fluorophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (6A)

- Structure : Replaces oxolan-2-ylmethyl with pyridin-2-yl.

- Applications: Demonstrated anticancer activity in non-small cell lung cancer cells, likely due to pyridine’s role in metal coordination and DNA binding .

5-(3-Chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Structure : Substitutes the oxolan group with a 3-chlorophenyl group.

- Applications : Likely used in corrosion inhibition or antimicrobial studies due to halogen-mediated interactions .

4-(2-Fluorophenyl)-5-(1-methylethyl)-4H-1,2,4-triazole-3-thiol

Heterocyclic Substituent Variations

5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD)

- Structure : Features a methylthio-benzyl group instead of oxolan-2-ylmethyl.

- Properties : The sulfur atom in the methylthio group enhances electron delocalization and corrosion inhibition efficiency.

- Applications : Exhibits 85–90% corrosion inhibition efficiency for zinc in acidic media, outperforming hydrazide analogs due to thiol-mediated surface adsorption .

4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Halogen and Functional Group Modifications

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- Structure : Chlorophenyl instead of fluorophenyl; lacks the oxolan group.

- Properties : Chlorine’s higher lipophilicity improves membrane permeability but may reduce target specificity.

- Applications: Inhibits auxin biosynthesis in plants by targeting YUCCA flavin monooxygenases .

2-(5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazol-3-ylthio)acetic Acid

- Structure : Adds an acetic acid group via thioether linkage to the parent compound.

- Properties : The carboxylic acid group enhances solubility in aqueous media, making it suitable for pharmaceutical formulations.

- Applications: Potential prodrug or metal-chelating agent .

Key Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents (Position 4/5) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | Oxolan-2-ylmethyl / 4-Fluorophenyl | 337.4 | Flexible, hydrophilic, moderate logP |

| 6A (Pyridinyl analog) | Pyridin-2-yl / 4-Fluorophenyl | ~310 (estimated) | Aromatic, hydrogen-bonding capability |

| TRD (Methylthio-benzyl analog) | Methylthio-benzyl / H | ~305 (estimated) | High corrosion inhibition efficiency |

| Yucasin (Chlorophenyl analog) | H / 4-Chlorophenyl | 211.7 | Lipophilic, enzyme inhibition |

生物活性

5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This triazole derivative has shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, synthesis, and potential mechanisms of action.

- Molecular Formula : C13H14FN3OS

- Molar Mass : 279.33 g/mol

- Density : 1.43 g/cm³ (predicted)

- Boiling Point : 374.2 °C (predicted)

- pKa : 7.82 (predicted) .

Biological Activity Overview

The biological activity of 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can be categorized into several key areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating effective inhibition at specific concentrations. For instance, studies have shown that related triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

Triazole derivatives are known for their anticancer potential due to their ability to inhibit specific enzymes involved in tumor growth. The compound has been tested against various cancer cell lines, including breast and colon cancer cells. Preliminary results suggest that it may induce apoptosis and inhibit cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole compounds have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins. In vitro studies have indicated that 5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol may effectively reduce inflammation markers in activated macrophages .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The presence of the triazole ring facilitates interactions with active sites of enzymes such as aromatase and carbonic anhydrase.

- Hydrogen Bonding : The thiol group in the structure can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity .

- Metal Coordination : Some derivatives have shown the ability to form complexes with metal ions, which may enhance their biological efficacy against cancer cells .

Case Studies

Several studies have explored the biological activity of related triazole compounds:

- Study on Anticancer Activity :

- Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。